molecular formula C12H13ClN2O2S B13004437 3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione

Katalognummer: B13004437
Molekulargewicht: 284.76 g/mol
InChI-Schlüssel: HZAKGDLWZDKRSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiazolidine ring substituted with an aminoethyl group and a chlorobenzyl group, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Chlorobenzyl Substitution: The chlorobenzyl group can be added via alkylation reactions using chlorobenzyl halides.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and chlorobenzyl groups may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or antidiabetic activities.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Benzylthiazolidines: Compounds with similar structural features but different substituents.

Uniqueness

3-(2-Aminoethyl)-5-(2-chlorobenzyl)thiazolidine-2,4-dione is unique due to its specific combination of aminoethyl and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Eigenschaften

Molekularformel

C12H13ClN2O2S

Molekulargewicht

284.76 g/mol

IUPAC-Name

3-(2-aminoethyl)-5-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H13ClN2O2S/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,10H,5-7,14H2

InChI-Schlüssel

HZAKGDLWZDKRSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2C(=O)N(C(=O)S2)CCN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.